molecular formula C21H22BNO5 B12938143 (4-(Bis(4-methoxyphenyl)amino)-2-methoxyphenyl)boronic acid

(4-(Bis(4-methoxyphenyl)amino)-2-methoxyphenyl)boronic acid

Cat. No.: B12938143
M. Wt: 379.2 g/mol
InChI Key: RQXPXKZGEDTYIZ-UHFFFAOYSA-N
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Description

(4-(Bis(4-methoxyphenyl)amino)-2-methoxyphenyl)boronic acid is an organic compound with the molecular formula C20H20BNO4. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl group substituted with bis(4-methoxyphenyl)amino and 2-methoxyphenyl groups. This compound is known for its applications in organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Bis(4-methoxyphenyl)amino)-2-methoxyphenyl)boronic acid typically involves the reaction of 4-(Bis(4-methoxyphenyl)amino)phenylboronic acid with appropriate reagents under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where aryl halides react with boronic acids in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized for high yield and purity, often involving automated processes and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

(4-(Bis(4-methoxyphenyl)amino)-2-methoxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-(Bis(4-methoxyphenyl)amino)-2-methoxyphenyl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential in biological assays and as a probe for detecting specific biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of (4-(Bis(4-methoxyphenyl)amino)-2-methoxyphenyl)boronic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of boronic acid functionality with bis(4-methoxyphenyl)amino and 2-methoxyphenyl groups. This unique structure imparts specific reactivity and properties, making it valuable in specialized applications in organic synthesis and materials science .

Properties

Molecular Formula

C21H22BNO5

Molecular Weight

379.2 g/mol

IUPAC Name

[2-methoxy-4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]boronic acid

InChI

InChI=1S/C21H22BNO5/c1-26-18-9-4-15(5-10-18)23(16-6-11-19(27-2)12-7-16)17-8-13-20(22(24)25)21(14-17)28-3/h4-14,24-25H,1-3H3

InChI Key

RQXPXKZGEDTYIZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)OC)(O)O

Origin of Product

United States

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